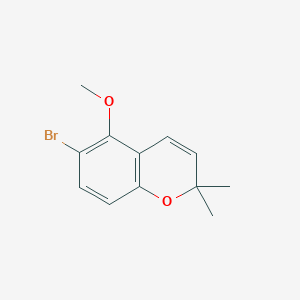

6-bromo-5-methoxy-2,2-dimethyl-2H-chromene

CAS No.:

Cat. No.: VC18318745

Molecular Formula: C12H13BrO2

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrO2 |

|---|---|

| Molecular Weight | 269.13 g/mol |

| IUPAC Name | 6-bromo-5-methoxy-2,2-dimethylchromene |

| Standard InChI | InChI=1S/C12H13BrO2/c1-12(2)7-6-8-10(15-12)5-4-9(13)11(8)14-3/h4-7H,1-3H3 |

| Standard InChI Key | YQBFSOBPPHTQJT-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-bromo-5-methoxy-2,2-dimethylchromene, reflecting the positions of substituents on the chromene backbone . Alternative synonyms include SCHEMBL16694472 and TQR0388, as cataloged in PubChem . The compound’s InChIKey (YQBFSOBPPHTQJT-UHFFFAOYSA-N) and SMILES string (CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C) provide unique identifiers for computational and database searches .

Molecular Structure

The chromene scaffold consists of a benzene ring fused to a dihydropyran ring. Key structural features include:

-

Bromo group at position 6, enabling electrophilic substitution reactions.

-

Methoxy group at position 5, influencing electronic properties and hydrogen bonding.

-

Dimethyl groups at position 2, conferring steric hindrance and stabilizing the pyran ring .

Table 1: Key Structural and Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | PubChem | |

| Molecular weight | 269.13 g/mol | PubChem |

| XLogP3-AA | 3.5 | PubChem |

| Hydrogen bond acceptors | 2 | PubChem |

| Rotatable bonds | 1 | PubChem |

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene typically involves multistep functionalization of chromene precursors. A common approach includes:

-

Cyclization: Formation of the chromene core via acid-catalyzed cyclization of substituted phenols.

-

Bromination: Electrophilic aromatic substitution using brominating agents (e.g., ) at position 6 .

-

Methoxy and dimethyl introduction: Alkylation or etherification reactions to install methoxy and dimethyl groups .

In a representative procedure from PMC, reductive amination of 2,2-dimethyl-2H-chromene-6-carbaldehyde with amines yielded intermediates, which were further functionalized with sulfonyl chlorides . While this method targeted pyranopyridine analogues, analogous strategies could apply to brominated chromenes.

Reaction Optimization

Key parameters for high yields include:

-

Temperature: 60–80°C for cyclization steps.

-

Catalysts: Lewis acids (e.g., ) for electrophilic substitutions.

-

Solvents: Polar aprotic solvents (e.g., DMF) for bromination .

Physicochemical Properties

Physical Properties

-

Lipophilicity: The XLogP3-AA value of 3.5 indicates moderate lipophilicity, favorable for membrane permeability in drug candidates .

-

Solubility: Limited aqueous solubility due to the aromatic core and bromo group; soluble in organic solvents like dichloromethane .

Chemical Reactivity

-

Bromo group: Participates in Suzuki couplings and nucleophilic substitutions.

-

Methoxy group: Susceptible to demethylation under strong acidic conditions.

-

Chromene ring: Undergoes oxidation to form quinone derivatives .

Table 2: Reactivity Profile

| Functional Group | Reaction Type | Reagents/Conditions |

|---|---|---|

| Bromo (C6) | Suzuki coupling | Pd catalysts, boronic acids |

| Methoxy (C5) | Demethylation | , DCM |

| Chromene ring | Oxidation | , acidic conditions |

Applications in Scientific Research

Material Science

The compound’s rigid, aromatic structure makes it a candidate for:

-

Organic semiconductors: Electron-deficient rings enhance charge transport.

-

Luminescent materials: Bromine’s heavy atom effect promotes intersystem crossing for fluorescence .

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Achieving precise bromination at position 6 without side products.

-

Scalability: Industrial-scale production requires continuous flow systems to optimize yields .

Research Opportunities

-

Structure-activity relationships (SAR): Systematic modification of substituents to enhance bioactivity.

-

Computational modeling: DFT studies to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume